(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

CAS No.: 24095-40-7

Cat. No.: VC1992965

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24095-40-7 |

|---|---|

| Molecular Formula | C14H14ClNO |

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | [4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H |

| Standard InChI Key | XCBRWBLKNAXUAM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl |

Introduction

Chemical Identity and Basic Properties

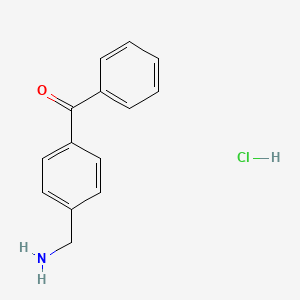

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a benzophenone derivative where one of the phenyl rings contains an aminomethyl group, existing in the form of a hydrochloride salt. This compound possesses significant importance in organic chemistry due to its functional groups that enable various chemical transformations. The compound's basic identity parameters are essential for proper identification and characterization in laboratory and industrial settings.

The table below summarizes the key identification parameters of this compound:

| Parameter | Value |

|---|---|

| CAS Number | 24095-40-7 |

| Molecular Formula | C14H14ClNO |

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | [4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H |

| Standard InChIKey | XCBRWBLKNAXUAM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl |

| PubChem Compound ID | 2760962 |

Structural Characteristics

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride features a ketone (methanone) group bridging two phenyl rings, with one ring bearing an aminomethyl substituent in the para position. This structural arrangement contributes to the compound's reactivity profile and its utility in various chemical transformations. The molecule consists of two primary functional groups: the benzoyl (phenyl-carbonyl) moiety and the aminomethyl group.

The structure can be conceptualized as a derivative of benzophenone with the additional aminomethyl functionality providing a handle for further chemical elaboration. This unique structural arrangement results in a molecule with both electrophilic and nucleophilic centers, making it particularly valuable in synthetic organic chemistry. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.

Synthesis Methods

The synthesis of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride typically follows established procedures in organic chemistry that leverage functional group transformations. The preparation generally involves a multi-step sequence that culminates in the formation of the desired hydrochloride salt.

Standard Synthetic Route

The synthesis typically involves the reaction of aminomethylbenzene derivatives with benzoyl chloride or similar benzoylating agents. The resulting intermediate product undergoes further transformation to generate the target compound. The final step involves conversion to the hydrochloride salt, which improves stability and handling properties.

Alternative Approaches

Alternative synthetic pathways may employ variations on the standard route, potentially including:

-

Reduction of corresponding nitrile derivatives

-

Functional group interconversion from related benzophenone derivatives

-

Cross-coupling reactions to construct the core benzophenone structure followed by functional group modification

These methods allow for flexibility in the synthetic approach depending on available starting materials and desired scale of production.

Physical and Chemical Properties

The physical and chemical properties of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride influence its behavior in various chemical reactions and applications. These properties dictate appropriate handling procedures, storage conditions, and suitable solvents for reactions involving this compound.

Physical State and Appearance

The compound typically exists as a crystalline solid at room temperature, with specific appearance characteristics that may vary slightly depending on purity and crystallization conditions.

Solubility Profile

As a hydrochloride salt containing both polar and nonpolar structural elements, the compound displays selective solubility in various solvents. The aminomethyl hydrochloride moiety enhances water solubility compared to the free base form, while the aromatic rings contribute to solubility in organic solvents.

Stability Considerations

The hydrochloride salt formation significantly improves the compound's stability compared to the free base. Proper storage recommendations typically include maintaining the compound in cool, dry conditions to ensure maximum shelf-life and chemical integrity.

Applications in Organic Chemistry and Research

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride serves as a valuable building block in organic synthesis, particularly in pharmaceutical development and materials science. Its utility stems from the presence of multiple functional groups that can participate in various chemical transformations.

Pharmaceutical Intermediate

The compound functions primarily as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The aminomethyl group provides a versatile site for further functionalization, making it valuable in the development of new chemical entities . The pharmaceutical industry utilizes such intermediates in the creation of complex molecular structures that may possess biological activity.

Synthetic Building Block

In organic synthesis, this compound serves as a precursor for the development of more complex molecules. The reactive functional groups enable diverse chemical transformations, including:

-

Nucleophilic substitution reactions at the aminomethyl position

-

Modifications of the carbonyl group

-

Further elaboration of the aromatic rings

-

Formation of amide bonds

-

Coordination with metal centers for catalytic applications

The versatility of these transformations highlights the compound's utility in constructing complex molecular architectures.

| Hazard Statement | Code | Description | Classification Category |

|---|---|---|---|

| H302 | 50% | Harmful if swallowed | Acute toxicity, oral |

| H312 | 50% | Harmful in contact with skin | Acute toxicity, dermal |

| H315 | 50% | Causes skin irritation | Skin corrosion/irritation |

| H319 | 50% | Causes serious eye irritation | Serious eye damage/eye irritation |

| H332 | 50% | Harmful if inhaled | Acute toxicity, inhalation |

| H335 | 50% | May cause respiratory irritation | Specific target organ toxicity, single exposure |

These classifications are based on aggregated information from companies that have submitted notifications to the ECHA C&L Inventory .

Precautionary Measures

The recommended precautionary measures (P-codes) for handling this compound include:

P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

These codes correspond to specific safety instructions, including avoiding breathing dust/fumes, wearing protective equipment, proper response measures for exposure, and appropriate storage and disposal methods.

Related Compounds and Structural Analogs

Understanding structural relatives of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride provides context for its chemical behavior and potential applications through comparison with similar compounds.

Parent Compound

The free base form, (4-(Aminomethyl)phenyl)(phenyl)methanone (CID 2760963), serves as the parent compound and displays slightly different physical properties and reactivity compared to the hydrochloride salt .

Structural Analogs

Related compounds include other benzophenone derivatives with various substituents, such as:

-

(4-(Hydroxymethyl)phenyl)(phenyl)methanone

-

4-Benzoylbenzonitrile

-

(4-Aminomethyl)benzyl alcohol hydrochloride (CAS: 34403-46-8)

These structural analogs share certain core features while offering different functional group presentations, potentially expanding the range of chemical transformations and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume